molecular formula C21H23ClN2O2 B4568003 N-(ADAMANTAN-2-YL)-3-(2-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

N-(ADAMANTAN-2-YL)-3-(2-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4568003
M. Wt: 370.9 g/mol
InChI Key: FNOULSJQTZYNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(ADAMANTAN-2-YL)-3-(2-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a useful research compound. Its molecular formula is C21H23ClN2O2 and its molecular weight is 370.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-2-adamantyl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide is 370.1448057 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research and Apoptosis Induction

A study has revealed the apoptotic and antiproliferative activities of molecules derived from an adamantyl-substituted retinoid, including its effects on cancer cell growth and angiogenesis. This research highlights the potential of modifying the carboxylate group to influence apoptosis, proliferation, and protein-tyrosine phosphatase activity in various cancer cell lines (Dawson et al., 2007).

Material Science

New polyamide-imides containing pendent adamantyl groups have been synthesized, showcasing inherent viscosities and solubility in various solvents. These materials exhibit high glass transition temperatures and thermal stability, indicating their suitability for advanced material applications (Liaw & Liaw, 2001).

Antimicrobial Activity

Adamantane-1-carbohydrazide derivatives have shown broad-spectrum antimicrobial activity, including effectiveness against Gram-positive bacteria and the yeast-like fungus Candida albicans. This research suggests the potential of these compounds in developing new antimicrobial agents (El-Emam et al., 2012).

Synthesis and Chemical Characterization

The synthesis and characterization of novel polymers and compounds featuring adamantyl groups, such as polyamides and polyimides with adamantylphenoxy-substituted triphenylamine units, have been explored. These studies provide insights into the chemical properties and potential applications of these materials in various domains (Hsiao et al., 2009).

Pharmacological Interactions

The interaction of adamantyl-substituted molecules with the orphan nuclear receptor small heterodimer partner has been examined, highlighting the impact of structural modifications on cancer cell growth inhibition and apoptosis induction. Such studies are crucial for understanding the molecular mechanisms behind the pharmacological effects of these compounds (Dawson et al., 2008).

Properties

IUPAC Name

N-(2-adamantyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-11-18(20(24-26-11)16-4-2-3-5-17(16)22)21(25)23-19-14-7-12-6-13(9-14)10-15(19)8-12/h2-5,12-15,19H,6-10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOULSJQTZYNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(ADAMANTAN-2-YL)-3-(2-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
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N-(ADAMANTAN-2-YL)-3-(2-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
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N-(ADAMANTAN-2-YL)-3-(2-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
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N-(ADAMANTAN-2-YL)-3-(2-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

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